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Compound of Interest

Compound Name: Diallyl malonate

Cat. No.: B160601

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 5,5-diallylbarbituric
acid, commonly known as allobarbital, utilizing diallyl malonate as the key precursor. This
document outlines the synthetic strategy, detailed experimental protocols, and the
pharmacological context of the resulting barbiturate.

Introduction

Barbiturates are a class of sedative-hypnotic drugs derived from barbituric acid. Their
pharmacological effects are primarily mediated through the modulation of the y-aminobutyric
acid type A (GABA-A) receptor in the central nervous system. The nature of the substituents at
the 5-position of the barbituric acid ring dictates the potency and duration of action of the drug.
The synthesis of 5,5-disubstituted barbiturates is a cornerstone of medicinal chemistry, typically
involving the condensation of a disubstituted malonic ester with urea.

This document focuses on the synthesis of allobarbital, a barbiturate with two allyl groups at
the 5-position, from diallyl malonate. Allobarbital has been used as an anticonvulsant and as
an adjunctive agent with analgesics. The synthetic route involves two primary stages: the
preparation of diallyl malonate and its subsequent condensation with urea.

Data Presentation

The following tables summarize the key quantitative data for the two-stage synthesis process.
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Table 1: Reagents and Conditions for the Synthesis of Diallyl Malonate

Molecular

Reagent/Para . Molar Ratio (to  Quantity (for
Weight ( g/mol . . Notes
meter ) Malonic Acid) 10 mmol scale)
Malonic Acid 104.06 1.0 10g Starting material
Reagent and
Allyl Alcohol 58.08 4.4 3.0mL
solvent
p_
Toluenesulfonic 172.20 0.064 0.11g Catalyst
acid
Solvent for
Benzene 78.11 - 50 mL azeotropic
removal of water
Product Diallyl Malonate 184.21 - -

Table 2: Reagents and Conditions for the Synthesis of 5,5-Diallylbarbituric Acid (Allobarbital)

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b160601?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Molecular Molar Ratio (to .
Reagent/Para ) . Quantity (for
Weight ( g/mol  Diallyl Notes
meter 0.5 mol scale)
) Malonate)
Diallyl Malonate 184.21 1.0 92.1g Key intermediate
To form sodium
Sodium Metal 22.99 1.0 115¢g S
ethoxide in situ
Solvent and
Absolute Ethanol  46.07 - 500 mL reagent for
sodium ethoxide
Nitrogen source
Urea (dry) 60.06 1.0 30g for the pyrimidine

ring

For acidification

Hydrochloric Acid

36.46 - ~45 mL and product
(conc.) o

precipitation
5,5- _
] o Expected Yield:
Product Diallylbarbituric 208.22 -
] 70-80%
Acid

Experimental Protocols
Protocol 1: Synthesis of Diallyl Malonate

This protocol describes the esterification of malonic acid with allyl alcohol to produce diallyl
malonate.[1]

Materials:
e Malonic acid (1.0 g, 10 mmol)
 Allyl alcohol (3.0 mL, 44 mmol)

e p-Toluenesulfonic acid (0.11 g, 0.64 mmol)
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Benzene (50 mL)

Diethyl ether

Saturated aqueous sodium bicarbonate (NaHCOs) solution

Brine

Anhydrous sodium sulfate (Na2S0a)
Apparatus:

e Round-bottom flask

o Dean-Stark apparatus

» Reflux condenser

e Heating mantle

e Separatory funnel

» Rotary evaporator

e Flash chromatography system
Procedure:

 In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser,
dissolve malonic acid, allyl alcohol, and p-toluenesulfonic acid in 50 mL of benzene.

» Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
Continue the reaction for 6 hours.

o Cool the reaction mixture to room temperature.

o Add 50 mL of diethyl ether to the reaction mixture.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCOs
solution (2 x 15 mL) followed by brine (1 x 15 mL).

e Dry the organic phase over anhydrous Na2SOa.
* Remove the solvent under reduced pressure using a rotary evaporator to obtain a yellow oil.

 Purify the crude product by flash chromatography on a silica column using an ethyl
acetate/hexane gradient to yield pure diallyl malonate.

Protocol 2: Synthesis of 5,5-Diallylbarbituric Acid
(Allobarbital)

This protocol details the condensation of diallyl malonate with urea to form 5,5-diallylbarbituric
acid, adapting the general procedure for barbiturate synthesis.[2][3]

Materials:

 Diallyl malonate (92.1 g, 0.5 mol)

e Sodium metal (11.5 g, 0.5 gram-atom)

o Absolute ethanol (500 mL)

e Dry urea (30 g, 0.5 mol)

» Concentrated hydrochloric acid (~45 mL)

« Distilled water

Apparatus:

e 2 L round-bottom flask

o Reflux condenser with a calcium chloride guard tube

e Oil bath
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e Bichner funnel and filter flask
o Beakers
Procedure:

o Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser
protected by a calcium chloride tube, dissolve 11.5 g of finely cut sodium metal in 250 mL of
absolute ethanol. The reaction is exothermic; cool the flask in an ice bath if the reaction
becomes too vigorous.

o Condensation Reaction: Once all the sodium has reacted, add 92.1 g of diallyl malonate to
the sodium ethoxide solution.

e Dissolve 30 g of dry urea in 250 mL of hot (70°C) absolute ethanol and add this solution to
the reaction mixture.

o Shake the mixture well and heat it to reflux for 7 hours using an oil bath heated to 110°C. A
white solid, the sodium salt of allobarbital, should precipitate.

o Work-up and Isolation: After the reaction is complete, add 500 mL of hot (50°C) water to the
mixture to dissolve the solid.

« Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper
(approximately 45 mL).

 Filter the resulting clear solution while hot to remove any impurities.
o Cool the filtrate in an ice bath overnight to crystallize the 5,5-diallylbarbituric acid.

o Collect the white crystalline product on a Biichner funnel, wash with 50 mL of cold water, and
dry in an oven at 105-110°C for three to four hours.

Mandatory Visualizations
Synthetic Workflow
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Stage 1: Diallyl Malonate Synthesis

Malonic Acid Allyl Alcohol

Esterification

Diallyl Malonate

Stage 2: Allobarbital Synthesis

Diallyl Malonate Sodium Ethoxide

Allobarbital Sodium Salt

Allobarbital
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Caption: Synthetic workflow for 5,5-diallylbarbituric acid.
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Mechanism of Action: Barbiturate Modulation of the
GABA-A Receptor
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Caption: Barbiturate action at the GABA-A receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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